2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC
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Overview
Description
2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate, also known as Trivertal-CAAC, is a cyclic alkyl amino carbene (CAAC) ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate involves several steps. The starting materials typically include 2,6-diisopropylphenylamine and other reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a CAAC ligand, it can stabilize transition states and facilitate various catalytic reactions. The compound’s structure allows it to form stable complexes with metals, enhancing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,6-Bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene hydrogen dichloride
- Cyclohexyl-CAAC
Uniqueness
2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity. This makes it particularly effective as a ligand in catalytic processes compared to similar compounds.
Properties
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N.BF4/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;2-1(3,4)5/h9-11,14,16-18,20H,12-13,15H2,1-8H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHMYKGRXRHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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